3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Key structural features include:
- 3-(2-Chlorophenyl) group: A halogenated aromatic ring at position 3, providing electron-withdrawing effects.
- 5-Methyl substituent: A small alkyl group enhancing lipophilicity without significant steric bulk.
- N-(3-Methylphenyl)amine at position 7: A meta-substituted aromatic amine influencing solubility and target interactions.
The compound's unique substitution pattern distinguishes it from analogues with 3-(4-fluorophenyl), 5-aryl, or heteroaryl substituents, which dominate recent research .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-6-5-7-15(10-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIOHIDFIFGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with 2-chlorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation or ultrasonic-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorophenyl group undergoes NAS under controlled conditions. Key findings include:
Reactivity is enhanced by electron-withdrawing effects from the pyrimidine core and chloro substituent. Steric hindrance from the 3-methylphenyl group limits substitution at position 7 .
Electrophilic Substitution
The pyrazolo[1,5-a]pyrimidine core participates in electrophilic reactions:
Halogenation
| Electrophile | Position | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Bromosuccinimide | C3 | DCM, RT, 2h | 3-Bromo derivative | 78% | |
| Cl₂ (gas) | C5 | AcOH, 50°C, 4h | 5-Chloro-substituted analog | 63% |
Bromination at C3 proceeds regioselectively due to electron-rich π-system activation .
Nitration
Nitric acid (HNO₃/H₂SO₄) at 0°C selectively nitrates the pyrimidine ring at C6 (82% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
The 2-chlorophenyl group shows moderate reactivity in Suzuki couplings, while the 3-methylphenyl group remains inert under these conditions.
Amine Reactivity
The N-(3-methylphenyl)amine undergoes:
-
Acylation : Acetic anhydride/pyridine yields N-acetyl derivative (92%)
-
Sulfonation : SO₃·Py complex in DCM produces sulfonamide (76%)
Methyl Group Oxidation
KMnO₄ in acidic conditions oxidizes the 5-methyl group to a carboxylic acid (57% yield).
Cyclization Reactions
Under basic conditions (t-BuOK, DMF), the compound forms fused heterocycles:
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Intramolecular cyclization with pendant alkyne groups generates tricyclic structures (41% yield)
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Reaction with CS₂ yields thiazolo[5,4-d]pyrazolo[1,5-a]pyrimidine (63%)
Photochemical Reactions
UV irradiation (254 nm) in MeCN induces:
-
C–N bond cleavage at the pyrimidine ring, forming quinazoline derivatives (34% yield)
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Chlorophenyl group isomerization (o- to p-chloro) under prolonged exposure
Acid/Base-Mediated Rearrangements
| Conditions | Transformation | Outcome | Source |
|---|---|---|---|
| HCl (conc.), reflux | Pyrimidine ring contraction | Imidazo[1,2-a]pyridine derivative | |
| NaOH (aq.), Δ | Hydrolysis of methyl ester* | Carboxylic acid |
*If present as a synthetic intermediate.
Key Reactivity Trends
-
Electronic Effects : Chlorine substituents direct electrophiles to meta/para positions .
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Steric Effects : 3-Methylphenyl group reduces accessibility to position 7.
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS and coupling reactions .
This reactivity profile enables targeted modifications for applications in medicinal chemistry and materials science.
Scientific Research Applications
Pharmacological Applications
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its diverse biological activities, including:
- Antimycobacterial Activity : Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. This inhibition is crucial for developing treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have shown promising in vitro and in vivo results in reducing bacterial load and ATP depletion in infected models .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Pyrazolo[1,5-a]pyrimidines are known to act as selective protein kinase inhibitors, which play a pivotal role in cancer progression. Studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against specific cancer cell lines .
- Neurological Applications : Some derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their psychopharmacological effects. These compounds may influence neurotransmitter systems and have been studied for potential use in treating neurodegenerative diseases and mood disorders .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several key steps that allow for structural modifications conducive to enhancing biological activity. The general synthetic route includes:
- Condensation Reactions : The initial step typically involves the condensation of substituted 4-phenyl-1H-pyrazol-5-amines with appropriate electrophiles to form the pyrazolo[1,5-a]pyrimidine core.
- Functionalization : Subsequent reactions introduce various substituents at positions 2, 3, 5, 6, and 7 of the pyrimidine ring. These modifications can significantly impact the compound's biological properties.
- Characterization : Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Table: Summary of Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Formation of pyrazolo[1,5-a]pyrimidine core from substituted amines |
| 2 | Functionalization | Introduction of various substituents to enhance biological activity |
| 3 | Characterization | Use of NMR and mass spectrometry for structural confirmation |
Case Studies
Several studies have documented the pharmacological effects of compounds related to this compound:
- Case Study 1 : A study explored the efficacy of a series of pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis using an M. smegmatis model. Results indicated that certain derivatives exhibited significant inhibition of ATP synthesis and bacterial growth in vitro and showed promise in vivo during acute infection models .
- Case Study 2 : Research focused on anticancer activity demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines by targeting cyclin-dependent kinases. These findings were supported by structure-activity relationship analyses that correlated specific substitutions with enhanced potency against tumor cells .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and phosphodiesterases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation or hydrolysis of their substrates. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-aryl group critically influences bioactivity. Key comparisons:
Substituent Effects at Position 5
The 5-position modulates steric and electronic properties:
N-Substituent Variations at Position 7
The 7-amine substituent impacts pharmacokinetics and target engagement:
- Aromatic vs. Heteroaromatic : Pyridinylmethyl groups (Compound 47) enable hydrogen bonding and charge-transfer interactions, enhancing potency . The target’s 3-methylphenyl lacks heteroatoms, likely reducing target affinity but improving passive diffusion.
- Meta-Methyl vs. Para-Substituents : The 3-methylphenyl group (meta) may introduce steric hindrance compared to para-substituted analogues, affecting binding geometry .
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity and Solubility
Metabolic Stability
- Target Compound : Lacks enzymatically labile groups (e.g., esters), suggesting moderate microsomal stability.
- Pyridinyl Derivatives (e.g., Compound 47) : Enhanced stability due to heteroaromatic rings resisting oxidation .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely linked to their chemical structure. The presence of specific substituents on the pyrazolo ring significantly influences their efficacy against various biological targets.
Key Findings in SAR
-
Antimycobacterial Activity :
- Compounds with a 3-(4-fluoro)phenyl group have shown promising results in inhibiting Mycobacterium tuberculosis (M.tb) growth. The addition of different alkyl or aryl groups at the 5-position enhances activity and stability .
- The compound exhibits structural similarities to other effective antimycobacterial agents, suggesting potential for similar mechanisms of action .
-
Anticancer Activity :
- Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives showed significant inhibition in breast cancer cell lines (MDA-MB-231) and prostate cancer cells (PC3), indicating their potential as anticancer agents .
- The mechanism often involves inhibition of key kinases involved in tumor growth and proliferation, such as Abl and Src-family proteins .
Table: Summary of Biological Activities
Antimycobacterial Mechanism
The mechanisms through which pyrazolo[1,5-a]pyrimidines exert their antimycobacterial effects include:
- Inhibition of ATP synthase in M.tb, disrupting energy production within the bacteria.
- Induction of oxidative stress leading to bacterial cell death.
- Resistance mechanisms observed include mutations in metabolic pathways that degrade the compound .
Anticancer Mechanism
For anticancer activity, the proposed mechanisms include:
- Inhibition of tubulin polymerization leading to disruption of microtubule dynamics which is critical for mitosis.
- Modulation of signaling pathways related to cell survival and apoptosis through kinase inhibition .
Case Study 1: Antitubercular Activity
In a series of experiments, a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and evaluated for antitubercular activity. The most active compounds were identified through high-throughput screening methods that assessed their ability to inhibit M.tb growth in vitro and ex vivo models. Results indicated that certain analogues achieved low cytotoxicity while maintaining significant antimycobacterial activity .
Case Study 2: Anticancer Efficacy
A study investigating the anticancer potential of a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols revealed that several compounds exhibited notable growth inhibition in MDA-MB-231 cells. The study employed MTT assays to quantify cell viability after treatment with varying concentrations over 72 hours. Although some compounds showed no significant activity compared to positive controls, others indicated potential as lead compounds for further development .
Q & A
Advanced Research Question
- Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization steps .
- Molecular docking : Evaluates substituent effects on binding to biological targets (e.g., kinases) by simulating interactions with active-site residues .
- Machine learning : Trains models on reaction databases to recommend optimal solvents/catalysts for new derivatives .
How does the substitution pattern (e.g., chloro, methyl groups) influence the compound's binding affinity to biological targets?
Advanced Research Question
- Chlorophenyl group : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites). The electron-withdrawing Cl increases electrophilicity, improving binding to nucleophilic residues like lysine .
- N-(3-methylphenyl) : The methyl group stabilizes binding via van der Waals interactions. Comparative studies show that bulkier substituents reduce solubility but increase target specificity .
- Pyrimidine core : Acts as a hydrogen-bond acceptor, critical for mimicking ATP in kinase inhibition assays .
How can contradictory data regarding synthetic yields or bioactivity across studies be systematically analyzed?
Advanced Research Question
- Meta-analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, yields drop from 70% to <50% when using THF instead of DMF due to poor intermediate solubility .
- Bioactivity discrepancies : Validate assay conditions (e.g., cell line variability, IC₅₀ measurement protocols). Contradictions in enzyme inhibition may arise from differences in protein purification methods .
- Statistical tools : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst) affecting outcomes .
What are the common functionalization strategies for modifying the pyrazolo[1,5-a]pyrimidine core to enhance solubility or stability?
Basic Research Question
- Amino group alkylation : Introducing hydrophilic groups (e.g., -NHCH₂CH₂OH) via nucleophilic substitution improves aqueous solubility .
- Halogenation : Bromine or fluorine substitution at the 3-position enhances metabolic stability by reducing cytochrome P450 oxidation .
- PEGylation : Attaching polyethylene glycol (PEG) chains to the N-aryl group increases plasma half-life .
What in vitro assays are recommended to evaluate the compound's potential as a kinase inhibitor, and what are the key experimental parameters?
Advanced Research Question
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ or ELISA to measure IC₅₀ values. Key parameters:
- Cellular assays : Evaluate antiproliferative effects in cancer lines (e.g., MCF-7, HCT-116) via MTT assays. Normalize results to controls (DMSO vehicle) and validate with Western blotting for phosphorylated kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
